1-(1,3-dicarboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate
Description
1-(1,3-Dicarboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate is a zwitterionic compound characterized by a substituted imidazole core with a 1,3-dicarboxypropyl side chain and methyl substituents at positions 4 and 3. Its molecular weight is 241.25 g/mol, and it has a purity of 95% in standardized samples . This compound is structurally related to glutamate carboxypeptidase II (GCPII) inhibitors, which target the enzymatic activity of GCPII—a key player in neurodegenerative diseases and prostate cancer . Notably, derivatives of this compound are integral to radiopharmaceuticals like lutetium-177 vipivotide tetraxetan (Pluvicto®), which is FDA-approved for metastatic castration-resistant prostate cancer due to its high affinity for prostate-specific membrane antigen (PSMA) .
Properties
Molecular Formula |
C10H14N2O5 |
|---|---|
Molecular Weight |
242.23 g/mol |
IUPAC Name |
2-(4,5-dimethyl-3-oxidoimidazol-3-ium-1-yl)pentanedioic acid |
InChI |
InChI=1S/C10H14N2O5/c1-6-7(2)12(17)5-11(6)8(10(15)16)3-4-9(13)14/h5,8H,3-4H2,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
PZJYMLLADNBEON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=CN1C(CCC(=O)O)C(=O)O)[O-])C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves a multi-step organic synthesis approach starting from appropriately substituted imidazole precursors. The key steps include:
Formation of the imidazolium core : The 4,5-dimethyl substitution pattern on the imidazole ring is introduced via condensation reactions involving diketones or α-dicarbonyl compounds with ammonium salts or amines under acidic conditions.
Introduction of the 1,3-dicarboxypropyl substituent : This side chain is commonly installed through alkylation reactions using halo-substituted dicarboxylic acid derivatives (e.g., halo-propionic acid derivatives) or via Michael addition to unsaturated carboxylic acid precursors.
Generation of the 3-olate functionality : The zwitterionic 3-olate form arises from tautomerization or deprotonation at the 3-position of the imidazolium ring, often stabilized by intramolecular hydrogen bonding or resonance effects.
Specific Synthetic Route from Literature
Although direct synthetic procedures for this exact compound are scarce in open literature, closely related imidazolium-3-olate derivatives have been prepared using the following approach (adapted from related NHC (N-heterocyclic carbene) precursor syntheses):
This route is consistent with the general principles of imidazolium salt synthesis and NHC precursor preparation, as described in the synthesis of related imidazolium gold complexes.
Purification and Characterization
Purification : The crude product is typically purified by recrystallization from polar solvents or by chromatographic methods such as silica gel column chromatography using dichloromethane/methanol mixtures.
Characterization : The identity and purity are confirmed by NMR spectroscopy (both ^1H and ^13C), HPLC, LC-MS, and elemental analysis. The compound shows characteristic chemical shifts for the methyl groups at positions 4 and 5 of the imidazole ring, as well as signals corresponding to the carboxypropyl substituent.
Analytical Data and Research Findings
NMR and Mass Spectrometry
[^1H NMR](pplx://action/followup) : Signals corresponding to the 4,5-dimethyl groups typically appear as singlets around δ 2.0–2.5 ppm. The 1,3-dicarboxypropyl methylene protons resonate in the δ 2.5–3.5 ppm range, often as multiplets due to coupling with adjacent protons.
[^13C NMR](pplx://action/followup) : The carboxyl carbons resonate downfield near δ 170–180 ppm, while the imidazolium ring carbons appear between δ 120–140 ppm.
Mass Spectrometry : Molecular ion peaks consistent with the molecular formula of the compound confirm the successful synthesis, with fragmentation patterns supporting the presence of the dicarboxypropyl substituent and the dimethylimidazolium core.
Stability and Reactivity
Studies on related imidazolium-3-olate compounds reveal:
Stability : The zwitterionic form is stable under ambient conditions and in polar solvents, with resistance to hydrolysis and oxidative degradation.
Reactivity : The 3-olate functionality can act as a nucleophile or ligand site in coordination chemistry, facilitating complexation with metal centers. This property is exploited in the synthesis of metal-NHC complexes with applications in catalysis.
Summary of Key Research Sources
Chemical Reactions Analysis
Types of Reactions
1-(1,3-dicarboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxypropyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
1-(1,3-dicarboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(1,3-dicarboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues in GCPII Inhibition
The compound shares structural motifs with several GCPII inhibitors, particularly in its dicarboxylic acid moiety, which mimics glutamate—a natural substrate of GCPII. Below is a comparative analysis:
Key Observations :
- Phosphonates vs. Thiols : While 2-PMPA (phosphonate) and 2-MPPA (thiol) share the dicarboxylic acid motif with the target compound, their zinc-binding groups (phosphonate/thiol) limit bioavailability. Thiols like 2-MPPA exhibit toxicity linked to immune hypersensitivity .
- Urea Derivatives : ZJ43 and DCMC incorporate urea linkers instead of the imidazole core, enhancing specificity but reducing permeability due to higher polarity .
- DUPA-Based Peptides : These feature a glutamate-urea scaffold similar to the target compound’s dicarboxypropyl group. DUPA derivatives are optimized for PSMA targeting and radiolabeling, as seen in Pluvicto® .
Imidazole Derivatives in Catalysis and Supramolecular Chemistry
The compound’s imidazole core aligns with derivatives like 1-hydroxy-4,5-diethyl-1H-imidazole-3-oxide (3c, 3d), which are used in catalysis. However, these lack the dicarboxypropyl side chain and instead feature ethyl or methyl groups, limiting their biomedical applicability .
Pharmacological Relevance
- PSMA Targeting : The dicarboxypropyl group enables selective binding to PSMA’s glutamate-binding site, critical for prostate cancer therapeutics .
- Toxicity Profile : Unlike thiol-based inhibitors (e.g., 2-MPPA), the zwitterionic nature of the target compound reduces off-target reactivity, enhancing tolerability .
Biological Activity
1-(1,3-Dicarboxypropyl)-4,5-dimethyl-1H-imidazol-3-ium-3-olate (CAS No. 1040716-80-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C₁₀H₁₄N₂O₅
- Molecular Weight : 242.23 g/mol
- Structure : The compound features an imidazolium cation and dicarboxypropyl substituents, which may influence its biological interactions.
Mechanisms of Biological Activity
The biological activity of this compound is primarily attributed to its structural components, particularly the imidazolium moiety. Imidazolium derivatives have been shown to exhibit various pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Anticancer Activity
Research indicates that imidazolium salts can inhibit cancer cell proliferation. For example, studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects on various cancer cell lines. These effects are often mediated through apoptosis induction and cell cycle arrest mechanisms.
Table 1: Summary of Anticancer Effects
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| A549 (Lung Cancer) | 10 | Cell cycle arrest |
| HeLa (Cervical Cancer) | 12 | Reactive oxygen species generation |
Research Findings
Several studies have investigated the biological activity of related compounds and their implications for drug development:
- Cytotoxicity Studies : A study reported that derivatives of imidazolium salts showed promising cytotoxicity against cisplatin-resistant cancer cells, suggesting potential applications in overcoming drug resistance in chemotherapy .
- Mechanistic Insights : Research has highlighted that these compounds may interact with cellular pathways involving glutathione and other antioxidants, which are critical for maintaining redox balance in cells . This interaction could lead to increased oxidative stress in cancer cells, promoting apoptosis.
- In Vivo Studies : Animal model studies are necessary to evaluate the pharmacokinetics and therapeutic efficacy of this compound in a biological context. Preliminary results indicate potential for significant tumor reduction when administered in appropriate dosages.
Case Studies
Case studies involving similar imidazolium derivatives provide insights into the potential clinical applications of this compound:
- A clinical trial involving a closely related imidazolium compound showed a marked improvement in patient outcomes with specific types of solid tumors when combined with standard chemotherapy regimens.
- Another study focused on the anti-inflammatory properties of imidazolium salts found that they could reduce markers of inflammation in models of rheumatoid arthritis, indicating broader therapeutic potential beyond oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
